2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate
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Overview
Description
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. The compound consists of a tert-butyl group, a cyanophenyl group, and an oxazolium ion, paired with a perchlorate anion. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base to facilitate the alkylation reaction.
Addition of the cyanophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a cyanophenyl halide reacts with the oxazole intermediate.
Formation of the oxazolium ion: This step involves the quaternization of the oxazole nitrogen using an alkylating agent, such as methyl iodide.
Addition of the perchlorate anion: The final step involves the ion exchange with perchlorate salts to obtain the desired perchlorate salt of the oxazolium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the cyanophenyl group.
Scientific Research Applications
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazole
- 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium chloride
- 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium bromide
Uniqueness
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct physicochemical properties compared to other similar compounds. The perchlorate anion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
918884-89-6 |
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Molecular Formula |
C14H15ClN2O5 |
Molecular Weight |
326.73 g/mol |
IUPAC Name |
4-(2-tert-butyl-1,2-oxazol-2-ium-5-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C14H15N2O.ClHO4/c1-14(2,3)16-9-8-13(17-16)12-6-4-11(10-15)5-7-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YALWKAWOTMNLKR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=C(C=C2)C#N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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